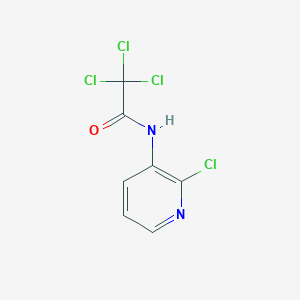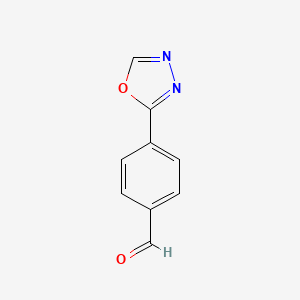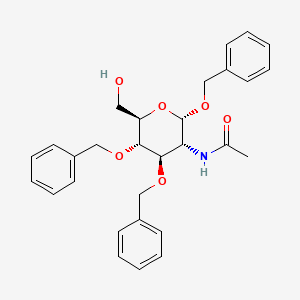
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“2-Bromo-8-iodo-4-(trifluoromethyl)quinoline” is an organic compound with the chemical formula C10H4BrF3IN . It belongs to the class of compounds known as quinolines, which are heterocyclic aromatic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives like “2-Bromo-8-iodo-4-(trifluoromethyl)quinoline” has been a subject of numerous studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique
Relay Propagation of Crowding
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline is relevant in studies exploring steric effects in chemical reactions. For instance, research by Schlosser et al. (2006) demonstrated how the trifluoromethyl group can act as both an emitter and transmitter of steric pressure in chemical reactions, affecting the reactivity and selectivity of compounds like 2-bromo-4-(trifluoromethyl)quinoline (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Synthesis of Quinoline Derivatives
The compound plays a role in the synthesis of various quinoline derivatives. A study by Lefebvre, Marull, & Schlosser (2003) outlined methods for synthesizing 4-trifluoromethyl-2-quinolinones, which then can be transformed into 2-bromo-4-(trifluoromethyl)quinolines. These compounds have potential in various chemical applications, including the development of pharmaceuticals and materials (Lefebvre, Marull, & Schlosser, 2003).
Functionalization of Halogenated Quinolines
Marull and Schlosser (2004) also examined the functionalization of multiply halogenated quinolines, including compounds like 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline. This research highlights the compound's versatility and its potential utility in complex chemical syntheses (Marull & Schlosser, 2004).
Exploration of Photophysics and Biomolecular Binding
In the field of photophysics and biomolecular binding, a study by Bonacorso et al. (2018) explored the synthesis and properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are derived from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines. These compounds exhibited significant interactions with ct-DNA, demonstrating their potential in biological applications (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Antitumor Activity
Research on the antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines by Lin and Loo (1978) included the study of compounds like 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline, which is structurally related to 2-bromo-8-iodo-4-(trifluoromethyl)quinoline. These studies contribute to the understanding of how structural modifications of quinoline derivatives can impact their biological activities, particularly in cancer treatment (Lin & Loo, 1978).
Synthesis of Novel Polycyclic Quinolines
The synthesis of aza-fused polycyclic quinolines, as reported by Cai, Li, Wei, Fu, Ha, Pei, & Ding (2010), showcases the utilization of 2-bromo and 2-iodo quinoline substrates. This study highlights the compound's utility in creating complex polycyclic structures, which can have a range of applications in chemistry and materials science (Cai, Li, Wei, Fu, Ha, Pei, & Ding, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline compounds are often involved in suzuki–miyaura cross-coupling reactions, which are widely used in carbon–carbon bond-forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Result of Action
Quinoline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, thermal decomposition of 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline can lead to the release of irritating gases and vapors .
Propriétés
IUPAC Name |
2-bromo-8-iodo-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3IN/c11-8-4-6(10(12,13)14)5-2-1-3-7(15)9(5)16-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXMHUNFVJEUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)

